
3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)pyridine-2-carboximidamide dihydrochloride is a chemical compound with the molecular formula C7H8Cl2F3N3 and a molecular weight of 262.06. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including this compound, is a topic of active research . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6F3N3.2ClH/c8-7(9,10)4-2-1-3-13-5(4)6(11)12;;/h1-3H,(H3,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure.It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties are not provided in the available resources.
科学的研究の応用
Synthesis and Characterization
The trifluoromethyl group in pyridine derivatives has attracted significant interest due to its potential in synthesizing pesticides and other agrochemicals. Studies have reviewed normal processes for synthesizing such compounds, highlighting their application in the agrochemical industry. The preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids through various methodologies, including deoxygenative fluorination and displacement reactions, showcases the versatility of these compounds in synthetic chemistry (Lu Xin-xin, 2006); (F. Cottet et al., 2003).
Advancements in Fluorination Techniques
Innovative fluorination techniques have been developed to introduce fluorine atoms into organic compounds, including pyrroles, showcasing the potential of trifluoromethyl groups in enhancing the properties of organic molecules. Such advancements are crucial for the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science (Benjamin Troegel & T. Lindel, 2012).
Luminescence Induction
Trifluoromethyl-substituted compounds have been explored for their ability to induce luminescence, an important property for materials used in optical applications. The synthesis of boratriazines from N-imidoylamidines, including compounds related to 3-(trifluoromethyl)pyridine-2-carboximidamide, demonstrates the potential of these materials in creating luminescent properties (M. Yousaf et al., 2017).
Crystal Structure Analysis
Crystal structure analyses of trifluoromethyl-substituted pyridine derivatives have provided insights into the hydrogen-bonding interactions and three-dimensional packing of these molecules, which is essential for understanding their reactivity and properties in various applications (N. Ye & J. Tanski, 2020).
Functionalization and Application
The direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines have been studied, demonstrating the diverse chemical reactivity and potential applications of these compounds in organic synthesis. Such studies underscore the importance of trifluoromethyl groups in designing compounds with specific chemical functionalities (M. Schlosser & Marc Marull, 2003).
Safety and Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
3-(trifluoromethyl)pyridine-2-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3.2ClH/c8-7(9,10)4-2-1-3-13-5(4)6(11)12;;/h1-3H,(H3,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBYWRJGVPVEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=N)N)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
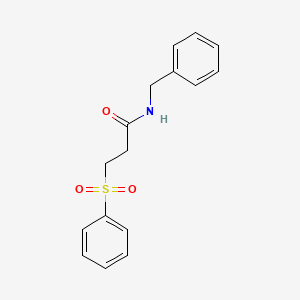
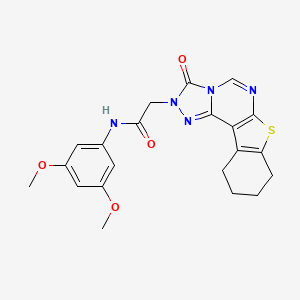
![3-{3-[(3-methoxypropyl)carbamoyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B2747043.png)
![2,6-Dimethylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B2747046.png)
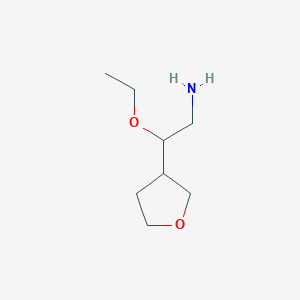
![N-(2-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2747051.png)
![N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2747052.png)
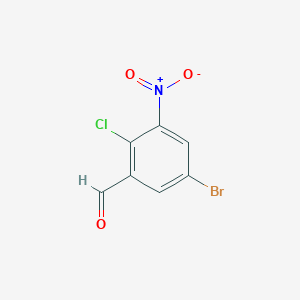
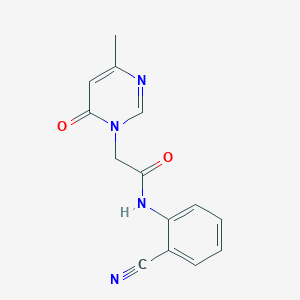
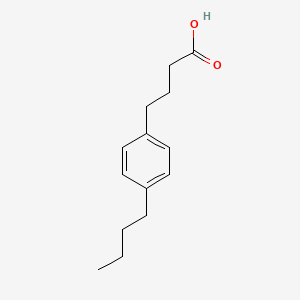

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2747060.png)
![[(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2747063.png)

